REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][C:3]=1[CH3:18].[Br:19]Br>CC(O)=O>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([Br:19])=[CH:4][C:3]=1[CH3:18]
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)C
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
405 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 40°-50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 20 additional minutes
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solids so recovered
|
Type
|
WASH
|
Details
|
are washed with HOAc and water
|
Type
|
CUSTOM
|
Details
|
sucked dry with an aspirator
|
Type
|
CUSTOM
|
Details
|
transferred to a reaction flask along with 150 g of NaHSO3 and 1.5 liters of water
|
Type
|
TEMPERATURE
|
Details
|
The mixture is gradually heated to 90° C. (over two hours)
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |